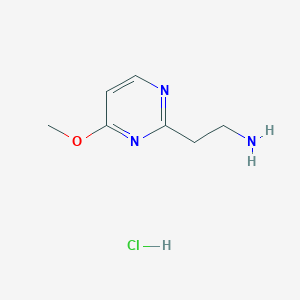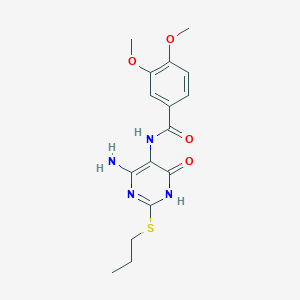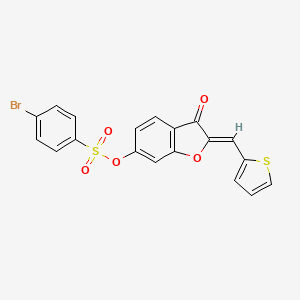
1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), and a cyclopropyl group (a three-membered carbon ring), all connected through a urea linkage .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyl, thiophene, and cyclopropyl groups would each contribute distinct structural characteristics. Thiophene is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like the Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its functional groups. Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
- Application : 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea was synthesized via an MCR involving an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This compound demonstrates the modularity and efficiency of MCRs .
- Studies : Biological evaluations have been conducted on related compounds. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives induced apoptosis in cancer cells, showing promise as potential anticancer agents .
- Significance : Understanding its interaction with receptors may provide insights into its pharmacological effects .
- Potential : Investigating whether 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea exhibits similar antiviral effects would be valuable .
Multicomponent Reactions (MCRs)
Anticancer Potential
Serotoninergic Receptor Affinity
Anti-HIV Activity
Thiophene-Based Compounds
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
For instance, benzylic halides typically react via an SN1 or SN2 pathway .
Biochemical Pathways
It is known that thiophene derivatives, which are structurally similar, are involved in a variety of biological activities .
Pharmacokinetics
It is known that similar compounds follow lipinski’s rule in molecular prediction studies .
Result of Action
It is known that similar compounds, such as indole derivatives, have diverse biological activities .
Action Environment
It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(17-11-13-5-2-1-3-6-13)18-12-16(8-9-16)14-7-4-10-20-14/h1-7,10H,8-9,11-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRGUEUGHHZOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)

![2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2589116.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)
![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)


![3-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2589123.png)
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)

![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)